3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole family. Its molecular formula is and it has a molecular weight of approximately 138.17 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carbaldehyde functional group, which contributes to its reactivity and potential biological activity. It is characterized by its unique structure that includes ethyl and isopropyl substituents on the pyrazole ring, enhancing its solubility and interaction with biological systems .
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .
Synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods:
These methods allow for the targeted synthesis of this compound with desired purity and yield .
3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde finds potential applications in various fields:
The compound's unique structure positions it as a candidate for further exploration in drug discovery and material science .
Several compounds share structural similarities with 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Methyl-1H-pyrazole-5-carbaldehyde | 27258-33-9 | 0.89 |
| 1-Phenyl-1H-pyrazole-5-carbaldehyde | 132274-70-5 | 0.86 |
| 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | 25016-09-5 | 0.81 |
| 4-(1H-Pyrazol-1-yl)benzaldehyde | 99662-34-7 | 0.72 |
| 1-Ethyl-1H-pyrazole-5-carboxaldehyde | 902837-62-1 | Not provided |
These compounds exhibit varying degrees of similarity based on their structural features. The unique combination of ethyl and isopropyl groups in 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde sets it apart from others, potentially influencing its solubility, reactivity, and biological properties .
Alkylation is pivotal for introducing substituents such as ethyl and isopropyl groups onto the pyrazole nitrogen. The Vilsmeier-Haack reaction, a classic method for formylating heterocycles, has been adapted for pyrazole carbaldehyde synthesis. For 3-ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde, a two-step approach is often employed:
Catalysts like silica-supported sodium bisulfate (SiO₂-NaHSO₄) enhance reaction efficiency under solvent-free conditions, achieving yields exceeding 85%. Dimethyl carbonate, a green solvent, minimizes side reactions during alkylation.
Table 1: Alkylation Conditions for N-Substituted Pyrazoles
| Reagent | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ethyl iodide | SiO₂-NaHSO₄ | Solvent-free | 80°C | 88 |
| Isopropyl bromide | NaH | Dimethyl carbonate | 60°C | 92 |
Microwave irradiation significantly accelerates pyrazole cyclization by enabling rapid, uniform heating. A comparative study demonstrated that microwave-assisted synthesis reduces reaction times from 2 hours to 5 minutes while improving yields from 72–90% to 91–98%. For 3-ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde:
Mechanistic Insight: Microwave energy disrupts hydrogen bonding in intermediates, lowering activation energy and favoring ring closure.
The aldehyde group’s reactivity necessitates protection during synthetic steps. Acetal formation is widely employed:
Case Study: During N-alkylation of 3-ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde, acetal protection prevents unwanted side reactions with strong bases like NaH, improving overall yield by 15–20%.
Table 2: Protecting Group Efficiency
| Protecting Group | Conditions | Deprotection Yield (%) |
|---|---|---|
| Ethylene glycol | PTSA, reflux | 95 |
| Dimethyl acetal | HCl/THF, room temp | 90 |
The carbaldehyde group at position 5 of the pyrazole ring enhances conjugation with the heterocyclic system, increasing its electrophilicity . This property allows the compound to participate in enamine or iminium catalysis, where the aldehyde forms transient covalent bonds with chiral amines to activate substrates for asymmetric transformations. The isopropyl group at position 1 introduces significant steric bulk, which influences the spatial arrangement of transition states. For example, in asymmetric 1,6-addition reactions analogous to those reported for pyrazoleamide systems [6], the isopropyl substituent could enforce facial selectivity by shielding one face of the planar intermediate, thereby directing nucleophilic attack to the opposite face.
Comparative studies of pyrazole carbaldehydes with varying substituents demonstrate that the 5-carbaldehyde configuration optimizes electrophilic activation while maintaining ring aromaticity . In contrast, carbaldehydes at positions 3 or 4 exhibit reduced reactivity due to unfavorable orbital overlap or steric clashes with adjacent groups. The ethyl group at position 3 further modulates electron density through inductive effects, creating a balance between activation and stability that is critical for catalytic cycles [5].
Recent methodologies employing pyrazole-based organocatalysts highlight the potential of 3-ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde in stereoselective synthesis. For instance, bifunctional thiourea catalysts derived from similar pyrazole carbaldehydes have achieved enantiomeric excesses exceeding 90% in Michael additions and cascade cyclizations [5] [6]. The compound’s aldehyde group can serve as a precursor for chiral amine catalysts via reductive amination, enabling the construction of quaternary stereocenters in polycyclic frameworks.
A proposed mechanism involves:
This paradigm aligns with documented pyrazoleamide catalysis strategies, where analogous structural features govern enantioselectivity [5].
| Feature | Effect on Catalysis | Source |
|---|---|---|
| 5-Carbaldehyde | Enhances electrophilicity; enables enamine/iminium formation | |
| 1-Isopropyl | Imparts steric bulk for transition-state shielding | [6] |
| 3-Ethyl | Modulates electron density without steric hindrance | |
| Pyrazole aromaticity | Stabilizes charged intermediates while maintaining conjugation | [5] |
The pyrazole ring in 3-ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde acts as a neutral N,N'-bidentate ligand, coordinating to transition metals through the nitrogen atoms at positions 1 and 2. The isopropyl and ethyl substituents create a steric environment that stabilizes metal complexes against dimerization—a common issue in cross-coupling catalysis. For example, palladium complexes of analogous pyrazole derivatives exhibit improved stability in Suzuki-Miyaura reactions compared to traditional phosphine ligands [5] [8].
Spectroscopic studies of related pyrazole-metal complexes reveal that:
In palladium-catalyzed aryl-aryl bond formation, complexes derived from this compound demonstrate enhanced turnover numbers compared to unsubstituted pyrazole ligands. The bulky isopropyl group prevents aggregation of palladium nanoparticles, maintaining homogeneous catalytic activity throughout the reaction [8]. Key applications include:
| Reaction Type | Ligand System | Yield (%) | Turnover Frequency (h⁻¹) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd/3-ethyl-1-isopropyl-pyrazole-5-carbaldehyde | 92 | 450 | [8] |
| Heck Alkenylation | Pd/Unsubstituted pyrazole | 78 | 310 | [8] |
Molecular docking studies represent a fundamental computational approach for predicting the reactivity and binding behavior of 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde with various biological targets. While specific docking studies for this exact compound are limited in the literature, extensive research on structurally related pyrazole carbaldehyde derivatives provides valuable insights into the expected binding characteristics and reactivity patterns [1] [2] [3].
Computational molecular docking analyses of pyrazole carbaldehyde derivatives demonstrate significant binding affinities across multiple protein targets. Studies on related pyrazole compounds reveal binding energies ranging from -6.22 to -12.907 kcal/mol, indicating strong protein-ligand interactions [4] [5]. For 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde, the predicted binding affinity is expected to fall within the range of -8.0 to -11.0 kcal/mol based on structural similarity analysis with documented pyrazole derivatives [6] [7].
The aldehyde functional group at position 5 of the pyrazole ring serves as a critical pharmacophore for binding interactions. This group facilitates hydrogen bonding with amino acid residues in protein active sites, particularly with serine, threonine, and asparagine residues [5] [8]. The ethyl substituent at position 3 and isopropyl group at position 1 enhance lipophilic interactions within hydrophobic binding pockets, contributing to overall binding stability [9] [10].
Molecular docking studies of pyrazole carbaldehyde derivatives demonstrate preferential binding to several protein families. Cyclooxygenase-2 (COX-2) represents a primary target, with pyrazole derivatives showing docking scores of -12.907 kcal/mol and forming crucial hydrogen bonds with Ser530 and Arg120 residues [5]. The compound 5u, structurally analogous to 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde, exhibited six hydrogen bonds within the COX-2 selectivity pocket, including interactions with His90, Arg513, Phe518, Ser353, Gln192, and Ile517 [5].
Carbonic anhydrase isoforms represent another significant target class for pyrazole carbaldehyde compounds. Studies demonstrate Ki values ranging from 0.063 to 3.368 μM for hCA I and 0.007 to 4.235 μM for hCA II [8]. The binding mechanism involves coordination with the zinc ion in the enzyme active site, facilitated by the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the aldehyde group [11] [8].
Molecular electrostatic potential (MEP) mapping of pyrazole carbaldehyde derivatives reveals distinct reactivity sites that govern binding interactions. The aldehyde carbonyl oxygen exhibits highly negative electrostatic potential values (approximately -1.4 eV), making it susceptible to electrophilic attack and hydrogen bond formation [12]. Conversely, the pyrazole ring nitrogen atoms display moderate negative potential (-1.33 to -1.38 eV), enabling coordination with metal centers and hydrogen bond acceptance [12].
The alkyl substituents (ethyl and isopropyl groups) contribute to the overall molecular shape and hydrophobic character, influencing binding orientation within protein cavities. Computational analysis suggests these groups occupy hydrophobic pockets surrounded by amino acids such as Phe518, Trp387, Phe381, Tyr385, and Leu381 [5].
Table 1 summarizes the molecular docking characteristics observed for pyrazole carbaldehyde derivatives across various protein targets, providing a framework for understanding the expected behavior of 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde.
Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde. While specific DFT studies on this exact compound are not available in current literature, extensive computational analyses of structurally related pyrazole carbaldehyde derivatives offer valuable predictive data for understanding its electronic characteristics [13] [14] [15].
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies serve as fundamental descriptors of molecular reactivity and electronic properties. Based on DFT calculations of analogous pyrazole carbaldehyde compounds using B3LYP/6-311G(d,p) methodology, the HOMO energy for 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde is predicted to range between -5.5 to -6.5 eV, while the LUMO energy is estimated at -1.0 to -2.0 eV [16] [17] [18].
The HOMO-LUMO energy gap represents a critical parameter for assessing molecular stability and chemical reactivity. Pyrazole carbaldehyde derivatives typically exhibit energy gaps ranging from 4.1 to 5.7 eV [19] [20] [21]. For 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde, the predicted gap of approximately 4.5 eV indicates moderate chemical stability with reasonable reactivity potential [21].
Frontier molecular orbital distribution analysis reveals that the HOMO is primarily localized on the pyrazole ring and aldehyde group, while the LUMO extends across the entire molecular framework [22] [19]. This distribution pattern facilitates intramolecular charge transfer processes and influences the compound's interaction with electron-accepting or electron-donating species [18] [22].
Global chemical reactivity descriptors derived from frontier orbital energies provide quantitative measures of molecular reactivity behavior. The ionization potential (IP), calculated as -EHOMO, represents the energy required for electron removal and is estimated at 5.5-6.5 eV for 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde [23] [24]. The electron affinity (EA), determined as -ELUMO, indicates the energy released upon electron addition and is predicted to be 1.0-2.0 eV [23] [24].
Chemical hardness (η), calculated as (IP - EA)/2, measures the resistance to electron transfer and provides insight into molecular stability. The predicted value of 2.0-3.0 eV classifies 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde as a moderately hard molecule with balanced reactivity characteristics [21] [23]. Global softness (S), the reciprocal of hardness, indicates the propensity for electron transfer and is estimated at 0.15-0.25 eV⁻¹ [23] [24].
The electrophilicity index (ω), computed as μ²/(2η) where μ is the chemical potential, quantifies the electrophilic reactivity of the molecule. With an estimated value of 2.5-3.5 eV, 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde exhibits moderate electrophilic character, suitable for reactions with nucleophilic species [21] [23].
The ethyl group at position 3 and isopropyl group at position 1 of the pyrazole ring exert significant electronic effects on the overall molecular properties. These alkyl substituents function as weak electron-donating groups through hyperconjugation and inductive effects, slightly increasing the electron density on the pyrazole ring [15] [23]. This enhanced electron density elevates the HOMO energy and reduces the ionization potential, making the molecule more susceptible to electrophilic attack [25] [23].
The aldehyde functional group at position 5 acts as a strong electron-withdrawing group through both inductive and resonance effects. This group significantly lowers the LUMO energy, increasing the electron affinity and enhancing the molecule's electrophilic character [13] [26]. The combination of electron-donating alkyl groups and the electron-withdrawing aldehyde creates a balanced electronic environment that modulates the compound's reactivity profile [17] [25].